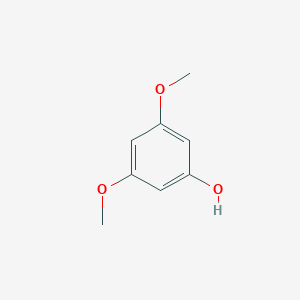

3,5-Dimethoxyphenol

Description

This compound has been reported in Streptomyces antioxidans and Taxus baccata with data available.

structure

Structure

3D Structure

Properties

IUPAC Name |

3,5-dimethoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3/c1-10-7-3-6(9)4-8(5-7)11-2/h3-5,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQDNFAMOIPNVES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7075426 | |

| Record name | Phenol, 3,5-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7075426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500-99-2 | |

| Record name | 3,5-Dimethoxyphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=500-99-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phloroglucinol dimethyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000500992 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Dimethoxyphenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70955 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 3,5-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7075426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dimethoxyphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.198 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-DIMETHOXYPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23UXW8136A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3,5-Dimethoxyphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0059966 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,5-Dimethoxyphenol

CAS Number: 500-99-2

Synonyms: Phloroglucinol dimethyl ether, 1-Hydroxy-3,5-dimethoxybenzene

This technical guide provides a comprehensive overview of 3,5-Dimethoxyphenol, a versatile organic compound with significant applications in pharmaceutical research, organic synthesis, and as a biomarker. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, analysis, and biological relevance.

Chemical and Physical Properties

This compound is a slightly pink to yellow crystalline powder or a pale yellow colored low melting solid.[1][2] It is characterized by the presence of a phenol group and two methoxy groups on the benzene ring.[3]

| Property | Value | Reference |

| Molecular Formula | C₈H₁₀O₃ | [2][4] |

| Molecular Weight | 154.16 g/mol | [4] |

| Melting Point | 40-43 °C | [1][5] |

| Boiling Point | 172-175 °C at 17 mmHg | [1][2] |

| Solubility | Soluble in methanol, ethanol, benzene, chloroform, and slightly soluble in water. | [1][6] |

| Appearance | Slightly pink to yellow crystalline powder or pale yellow low melting solid. | [1][2] |

| Purity | Typically ≥98% | [2][4] |

Synthesis and Purification

A common method for the synthesis of this compound involves the selective demethylation of phloroglucinol trimethyl ether.

Experimental Protocol: Synthesis from Phloroglucinol Trimethyl Ether

This protocol is adapted from a procedure described for the preparation of this compound.[1]

Materials:

-

Phloroglucinol trimethyl ether

-

Ethanethiol

-

Sodium hydride (50% oil dispersion)

-

N,N-Dimethylformamide (DMF), dry

-

Hydrochloric acid (10%)

-

Ether

-

Sodium hydroxide solution (5%)

-

Anhydrous sodium sulphate

Procedure:

-

Under a nitrogen atmosphere, add ethanethiol (1.25 g, 1.5 ml, 0.02 mole) dissolved in dry N,N-dimethylformamide (20 ml) to a suspension of sodium hydride (1 g of 50% oil dispersion) in dry DMF (10 ml).

-

Add a solution of phloroglucinol trimethyl ether (1 g, 0.006 moles) in dry DMF (10 ml) to the mixture.

-

Reflux the reaction mixture for 3 hours.

-

After cooling, acidify the reaction mixture with 10% hydrochloric acid.

-

Extract the mixture with ether (3 x 50 ml).

-

Wash the combined ether extracts with water and then extract with a 5% sodium hydroxide solution.

-

Acidify the clear alkaline extract with hydrochloric acid.

-

Extract the resulting mixture with ether.

-

Wash the ether extract with water and dry over anhydrous sodium sulphate.

-

Evaporate the ether to yield this compound as an oil. The reported yield is approximately 98.1%.[1]

Purification

Purification of this compound can be achieved by distillation followed by sublimation in a vacuum.[7]

Analytical Methods

Gas chromatography-mass spectrometry (GC-MS) is a common method for the determination of this compound, particularly in biological samples where it serves as a marker for poisoning from Taxus baccata (yew).[6]

Experimental Protocol: GC-MS Analysis of this compound

The following is a representative workflow for the analysis of this compound in biological specimens.

Applications in Research and Development

This compound is a valuable building block in organic synthesis and has several applications in the pharmaceutical and chemical industries.

-

Organic Synthesis: It serves as a key intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[2]

-

Pharmaceutical Development: The compound is a precursor in the synthesis of various pharmaceuticals, including analgesics and anti-inflammatory drugs.[2]

-

Biomarker: this compound is a recognized marker for poisoning from Taxus baccata (yew).[1][6]

-

Tyrosinase Inhibition: Phenolic compounds with a 3,5-dihydroxy or dimethoxy substitution pattern have shown potent tyrosinase-inhibiting activity, making them of interest for the treatment of hyperpigmentation.

Biological Activity: Tyrosinase Inhibition

Tyrosinase is a key enzyme in the biosynthesis of melanin. The inhibition of this enzyme is a major strategy for the development of skin-lightening agents. While this compound itself is a subject of ongoing research, related compounds with dihydroxy substitutions at the 3 and 5 positions have demonstrated significant tyrosinase inhibitory effects. The proposed mechanism often involves the chelation of copper ions within the active site of the enzyme.

The following diagram illustrates a simplified model of competitive inhibition of tyrosinase by a phenolic inhibitor.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. chemimpex.com [chemimpex.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Preliminary gas chromatography with mass spectrometry determination of this compound in biological specimens as evidence of taxus poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | 500-99-2 [chemicalbook.com]

Unveiling 3,5-Dimethoxyphenol: A Technical Guide to Its Natural Occurrence and Sources

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethoxyphenol, also known as phloroglucinol dimethyl ether or taxicatigenin, is a methoxyphenol that has garnered significant interest in various scientific fields.[1] Its presence as a natural product in a diverse range of organisms, from plants and fungi to its role as a biomarker in human metabolism, underscores its biological importance. Furthermore, its utility as a versatile precursor in the synthesis of pharmaceuticals, agrochemicals, and cosmetics highlights its industrial relevance.[2][3] This technical guide provides an in-depth exploration of the natural occurrence and sources of this compound, complete with quantitative data, detailed experimental protocols, and visualizations of its biosynthetic pathway.

Natural Occurrence of this compound

This compound is found across different biological kingdoms, indicating a widespread, albeit often in trace amounts, distribution.

In Plants

The most well-documented natural source of this compound is the yew tree (Taxus baccata). It is considered a key marker for ingestion of yew leaves, which are known to be toxic.[1][4][5][6] The compound is an aglycone of the cyanogenic glycoside taxicatine.[1]

Beyond its role in toxicology, this compound has been detected in a variety of edible plants, suggesting its role as a constituent of the human diet. These include:

-

Fruits: Half-highbush blueberry (Vaccinium spp.)[1]

-

Nuts: Chestnut (Castanea spp.)[1]

-

Herbs and Spices: Pot marjoram (Origanum onites), chervil (Anthriscus cerefolium), and cumin (Cuminum cyminum).[1][7]

-

Other Vegetables: Common salsify (Tragopogon porrifolius) and white lupine (Lupinus albus).[7]

Methoxyphenols, in general, are components of lignin, a complex polymer that provides structural support to plant tissues. High concentrations of related methoxyphenols are found in the resins, bark, and wood of pine, spruce, and willow.[8]

In Fungi

Certain fungi are capable of metabolizing and transforming phenolic compounds, leading to the formation of this compound. The fungus Trametes versicolor has been shown to transform sinapic acid, a structurally related compound.[9] Additionally, Streptomyces antioxidans has been reported to contain this compound.[10] Other fungal species, such as Gaeumannomyces graminis, Phanerochaete chrysosporium, and various Pleurotus species, are known to degrade and biotransform related methoxyphenols.[8]

In Humans and Animals

This compound is detected in human urine and is considered a potential biomarker for the consumption of foods in which it is naturally present.[1][7] It is also a known metabolite in humans following the ingestion of Taxus baccata leaves.[4][8]

Quantitative Data on this compound Occurrence

The concentration of this compound can vary significantly depending on the source and the methods of extraction and analysis. The most comprehensive quantitative data currently available comes from toxicological studies of yew poisoning.

| Source Matrix (Human) | Concentration Range | Analytical Method | Reference |

| Blood | 82 - 417 ng/mL | GC-MS | [4][7] |

| Blood | 146 ng/mL | GC-MS | [1] |

| Urine | 56 ng/mL | GC-MS | [1] |

| Urine (after enzymatic hydrolysis) | 23,000 µg/L | LC-MS/MS | [10] |

| Bile | 50 ng/mL | GC-MS | [1] |

| Gastric Contents | 360 ng/g | GC-MS | [1] |

Note: Quantitative data for this compound in most plant, fungal, and food sources is not widely available in the reviewed literature.

Biosynthesis of this compound

The biosynthesis of this compound originates from the polyketide pathway, with phloroglucinol as the central precursor. The pathway involves the following key steps:

-

Phloroglucinol Synthesis: The biosynthesis is initiated by the condensation of three molecules of malonyl-CoA, a reaction catalyzed by a type III polyketide synthase, to form phloroglucinol.

-

Stepwise Methylation: Phloroglucinol then undergoes a series of methylation reactions, catalyzed by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs). In the biosynthesis of the related compound 1,3,5-trimethoxybenzene in Rosa chinensis, a specific phloroglucinol O-methyltransferase (POMT) catalyzes the first methylation of phloroglucinol to produce 3,5-dihydroxyanisole.[2] Subsequent methylation steps, including the formation of this compound, are catalyzed by other OMTs, such as orcinol O-methyltransferases (OOMTs).[2]

References

- 1. Green Extraction Methods for Extraction of Polyphenolic Compounds from Blueberry Pomace - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Research Progress of Extraction, Purification and Analysis Methods of Phenolic Compounds from Blueberry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US4296260A - Process for the preparation of phloroglucinol - Google Patents [patents.google.com]

- 4. semanticscholar.org [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Preliminary gas chromatography with mass spectrometry determination of this compound in biological specimens as evidence of taxus poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ars.usda.gov [ars.usda.gov]

- 8. CN102452902A - Preparation method of phloroglucinol - Google Patents [patents.google.com]

- 9. Transformation of 3,5-dimethoxy,4-hydroxy cinnamic acid by polyphenol oxidase from the fungus Trametes versicolor: product elucidation studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Reactivity of the Hydroxyl Group in 3,5-Dimethoxyphenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethoxyphenol, also known as phloroglucinol dimethyl ether, is a versatile aromatic compound of significant interest in organic synthesis and medicinal chemistry. Its unique electronic and steric properties, governed by the interplay between the hydroxyl group and the two meta-positioned methoxy groups, dictate its reactivity and make it a valuable precursor for a wide range of molecular architectures. This technical guide provides a comprehensive overview of the reactivity of the hydroxyl group in this compound, focusing on its acidity, nucleophilicity, and participation in key chemical transformations. Detailed experimental protocols, quantitative data, and visual diagrams are presented to facilitate its application in research and development.

Physicochemical Properties

The reactivity of the hydroxyl group is fundamentally influenced by its acidity, which is quantified by its pKa value.

| Property | Value | Reference |

| pKa | 9.345 (at 25 °C) | [1] |

The pKa of 9.345 indicates that this compound is a weak acid, comparable to other phenols. The electron-donating methoxy groups at the meta positions slightly increase the electron density on the aromatic ring, which in turn slightly destabilizes the corresponding phenoxide ion, making it a slightly weaker acid than phenol (pKa ≈ 10). However, this acidity is sufficient for deprotonation with common bases, enabling its participation in a variety of nucleophilic reactions.

Reactivity of the Hydroxyl Group

The hydroxyl group of this compound can act as a nucleophile in its protonated form or, more potently, as a phenoxide anion after deprotonation. This dual reactivity allows for a range of transformations, primarily etherification and esterification reactions.

Etherification Reactions

The conversion of the phenolic hydroxyl group to an ether is a common and synthetically valuable transformation. Several methods can be employed, with varying conditions and yields.

This classic method involves the reaction of the corresponding phenoxide with an alkyl halide. While specific examples with this compound are not extensively detailed in the literature, the general principles apply. The reaction proceeds via an SN2 mechanism and is most effective with primary alkyl halides.

General Experimental Workflow for Williamson Ether Synthesis:

Caption: General workflow for the Williamson ether synthesis of 3,5-dimethoxyphenyl ethers.

Detailed Experimental Protocol (Synthesis of 1,3,5-Trimethoxybenzene):

A common application of etherification is the synthesis of 1,3,5-trimethoxybenzene.

-

Reactants: Anhydrous phloroglucinol (or this compound), dimethyl sulphate, ignited potassium carbonate, dry acetone.

-

Procedure: A solution of anhydrous phloroglucinol (6.3 g, 0.05 mole) in dry acetone (100 ml) is refluxed for 6 hours with dimethyl sulphate (15.6 ml, 0.165 mole) in the presence of ignited potassium carbonate (40 g). The mixture is then filtered, and the inorganic salts are washed with hot acetone. The combined acetone solution is distilled, and the residue is treated with crushed ice. The product is extracted with ether, washed with 5% sodium hydroxide solution and water, dried over sodium sulphate, and distilled.[1]

-

Yield: 71.4%[1]

A modern and efficient method for the formation of an allyl ether involves the use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as both a solvent and a promoter.

Experimental Protocol (Synthesis of (E)-2-(1,3-Diphenylallyl)-3,5-dimethoxyphenol):

This reaction results in C-alkylation, showcasing the reactivity of the aromatic ring, but O-alkylation is a competing pathway.

-

Reactants: (E)-1,3-diphenylprop-2-en-1-ol, this compound, 1,1,1,3,3,3-hexafluoroisopropanol (HFIP).

-

Procedure: In a capped tube, a mixture of (E)-1,3-diphenylprop-2-en-1-ol (0.25 mmol) and this compound (0.5 mmol, 2 equivalents) is treated with HFIP (250 μL). The reaction is stirred at 50 °C for 15 hours. After cooling, the solvent is evaporated, and the crude product is purified by flash chromatography.[2]

-

Yield: 81% (of the C-allylated product).[2]

Esterification Reactions

The hydroxyl group of this compound can be readily acylated to form esters, which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals.

The reaction of this compound with acyl chlorides in the presence of a Lewis acid can lead to either O-acylation (ester formation) or C-acylation (Friedel-Crafts acylation), depending on the reaction temperature.

Experimental Protocol:

-

Reactants: this compound, propanoyl chloride or butanoyl chloride, aluminum chloride (AlCl3), carbon disulfide (CS2).

-

Procedure for O-acylation (Ester formation): The reaction is carried out at 0°C or room temperature.

-

Procedure for C-acylation: The reaction is performed at elevated temperatures.

Quantitative Data for Acylation of this compound:

| Acyl Chloride | Temperature (°C) | Product | Yield (%) |

| Propanoyl chloride | 0 | 3,5-dimethoxyphenyl propanoate | 85 |

| Butanoyl chloride | 0 | 3,5-dimethoxyphenyl butanoate | 82 |

| Propanoyl chloride | Room Temp. | 3,5-dimethoxyphenyl propanoate | 75 |

| Butanoyl chloride | Room Temp. | 3,5-dimethoxyphenyl butanoate | 70 |

| Propanoyl chloride | > Room Temp. | 1-(4-hydroxy-2,6-dimethoxyphenyl)propan-1-one | Major product |

| Butanoyl chloride | > Room Temp. | 1-(4-hydroxy-2,6-dimethoxyphenyl)butan-1-one | Major product |

Logical Diagram of Temperature-Dependent Acylation:

Caption: Temperature-dependent pathways in the acylation of this compound.

This method utilizes a carbodiimide coupling agent (e.g., DCC or EDC) and a nucleophilic catalyst (e.g., DMAP) to facilitate ester formation under mild conditions. It is particularly useful for sensitive substrates.

General Experimental Workflow for Steglich Esterification:

Caption: General workflow for the Steglich esterification of this compound.

Reactivity of the Aromatic Ring

The two methoxy groups are strong activating groups and direct electrophilic substitution to the ortho and para positions. In this compound, the positions ortho to the hydroxyl group (C2 and C6) and the position para to the hydroxyl group (C4) are activated. Due to steric hindrance from the hydroxyl group, electrophilic attack is most favored at the C4 position.

Biological Significance and Potential Signaling Pathways

While this compound is a known metabolite of taxine alkaloids from the yew tree (Taxus baccata), its direct and specific roles in biological signaling pathways are not yet well-elucidated. However, as a phenolic compound, it is plausible that it may exhibit antioxidant and anti-inflammatory properties, similar to other polyphenols. Many polyphenols are known to modulate key signaling pathways involved in cellular stress and inflammation, such as the NF-κB and MAPK pathways.

Hypothetical Antioxidant and Anti-inflammatory Signaling Modulation by this compound:

Caption: Hypothetical modulation of cellular signaling pathways by this compound.

Further research is required to definitively establish the specific molecular targets and signaling cascades modulated by this compound. Its structural similarity to other bioactive polyphenols suggests that it is a promising candidate for investigation in the context of diseases associated with oxidative stress and inflammation.

Conclusion

This compound is a valuable building block in organic synthesis, with the reactivity of its hydroxyl group being central to its utility. The acidity of the phenol allows for its conversion to a potent nucleophile for ether synthesis, while the hydroxyl group itself can participate in various esterification reactions. The electron-rich aromatic ring is susceptible to electrophilic substitution, primarily at the C4 position. The presented experimental protocols and quantitative data provide a practical foundation for the utilization of this compound in the development of novel molecules for pharmaceutical and other applications. Future exploration of its biological activities and the elucidation of its interactions with specific signaling pathways will further enhance its importance in the field of drug discovery.

References

An In-depth Technical Guide to the Synthesis of 3,5-Dimethoxyphenol Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of various derivatives and analogs of 3,5-dimethoxyphenol, a versatile scaffold in medicinal chemistry. This document details experimental protocols for the synthesis of key compound classes, summarizes their biological activities with quantitative data, and illustrates the underlying signaling pathways they modulate.

Core Synthetic Strategies

The synthesis of this compound derivatives primarily involves the modification of its hydroxyl group to form ethers and esters, or the functionalization of the aromatic ring to introduce new substituents or construct heterocyclic systems.

Ether Derivatives via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for preparing ethers from an alcohol and an alkyl halide. In the context of this compound, the phenolic proton is first abstracted by a base to form a more nucleophilic phenoxide ion, which then undergoes an SN2 reaction with an alkyl halide.

Experimental Protocol: General Procedure for Williamson Ether Synthesis [1][2]

-

Deprotonation: Dissolve this compound (1 equivalent) in a suitable aprotic solvent such as dimethylformamide (DMF) or acetonitrile. Add a base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) (1.1-1.5 equivalents), and stir the mixture at room temperature until the evolution of hydrogen gas ceases (in the case of NaH) or for a predetermined time to ensure complete formation of the phenoxide.

-

Alkylation: To the resulting phenoxide solution, add the desired alkyl halide (1.1-1.5 equivalents) dropwise at room temperature.

-

Reaction: Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 60-80 °C) for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up: Quench the reaction with water and extract the product with an organic solvent such as ethyl acetate or dichloromethane.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Ester Derivatives via Steglich Esterification

Steglich esterification is a mild and efficient method for the formation of esters from carboxylic acids and alcohols using a carbodiimide coupling agent, such as dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), and a catalyst, typically 4-dimethylaminopyridine (DMAP).[3][4][5][6][7]

Experimental Protocol: General Procedure for Steglich Esterification [3][4][5][6][7]

-

Reaction Setup: In a round-bottom flask, combine the carboxylic acid (1.2 equivalents), 4-dimethylaminopyridine (DMAP, 3 equivalents), and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC, 1.5 equivalents).[4]

-

Solvent and Reactant Addition: Add acetonitrile and this compound (1 equivalent) to the mixture along with a stir bar.[4]

-

Reaction: Stir the reaction at room temperature or a slightly elevated temperature (e.g., 40 °C) for a specified time (typically 1-24 hours), monitoring the progress by TLC.[4]

-

Work-up: After the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.[4]

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude ester can be purified by column chromatography if necessary.

C-Allylation of this compound

Direct functionalization of the aromatic ring can be achieved through reactions like Friedel-Crafts alkylation. An example is the synthesis of (E)-2-(1,3-diphenylallyl)-3,5-dimethoxyphenol.

Experimental Protocol: Synthesis of (E)-2-(1,3-Diphenylallyl)-3,5-dimethoxyphenol [8]

-

Reaction Setup: In a capped tube, combine (E)-1,3-diphenylprop-2-en-1-ol (0.25 mmol) and this compound (0.5 mmol, 2 equivalents).[8]

-

Solvent Addition: Add 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) (250 μL) in one portion.[8]

-

Reaction: Stir the reaction mixture at 50 °C for 15 hours.[8]

-

Purification: After cooling, evaporate the solvent and purify the crude material directly by flash chromatography.[8]

Biological Activities of this compound Derivatives

Derivatives of this compound have shown promising biological activities, particularly in the areas of cancer and inflammation. The following tables summarize the quantitative data for selected analogs.

Table 1: Anticancer Activity of Methoxyphenyl and Trimethoxyphenyl Derivatives

| Compound Class | Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Pyrazolo[3,4-d]pyrimidinone | N-(3-methoxyphenyl) derivative | Renal (RXF393) | 17.88 ± 1.32 | [8] |

| Lung (HOP-92) | 29.37 ± 1.87 | [8] | ||

| 1,2,4-Triazole-3-carboxanilides | Anilide of m-anisidine | Breast (MCF-7) | 7.79 | [9] |

| Anilide of o-anisidine | Breast (MCF-7) | 10.79 | [9] | |

| Anilide of 3,5-difluoroaniline | Breast (MCF-7) | 13.20 | [9] | |

| 1,3,4-Thiadiazoles | 3-Methoxyphenyl derivative (SCT-1) | Breast (MCF-7) | >100 | [10] |

| 3-Methoxyphenyl derivative (SCT-2) | Breast (MDA-MB-231) | 65.2 ± 3.1 | [10] | |

| Pyrrolidone Derivatives | 5-Oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives | Lung (A549) | 1.89 - 4.65 | [11] |

Table 2: Anti-inflammatory Activity of Methoxyphenyl and Dihydroxycinnamic Acid Derivatives

| Compound Class | Derivative | Assay | IC₅₀ (µM) | Reference |

| Thiazoline-2-thione | 3c | BSA Denaturation | 31.7 | [12] |

| 4d | BSA Denaturation | 21.9 | [12] | |

| 3-Arylphthalides | 3-(2,4-dihydroxyphenyl)phthalide (5a) | NO Production (Bv.2 cells) | < 50 | [13] |

| 3-(2,4-dihydroxyphenyl)phthalide (5a) | NO Production (RAW 264.7 cells) | < 50 | [13] | |

| 3,5-dihydroxycinnamic acid | Compound 7 | TPA-induced mouse ear edema | - | [14] |

| Compound 10d | TNF-α inhibition | 8.5 | [14] | |

| Compound 11e | IL-6 inhibition | 13.29 | [14] | |

| Compound 11e | IL-1β inhibition | 17.94 | [14] |

Signaling Pathways Modulated by this compound Analogs

The anticancer and anti-inflammatory effects of methoxylated phenolic compounds are often attributed to their ability to modulate key cellular signaling pathways. The NF-κB and MAPK pathways are prominent targets.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, cell survival, and proliferation.[15][16][17][18] Its constitutive activation is a hallmark of many cancers. Phytochemicals, including methoxylated phenols, can inhibit this pathway by preventing the degradation of the IκB inhibitor, thereby blocking the nuclear translocation of NF-κB and the subsequent transcription of pro-inflammatory and pro-survival genes.[15]

Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another critical regulator of cell proliferation, differentiation, and apoptosis.[19][20][21][22][23][24] It consists of a cascade of protein kinases, including ERK, JNK, and p38 MAPK. Aberrant activation of this pathway is common in cancer. Some resveratrol analogs, which share structural similarities with this compound derivatives, have been shown to inhibit the MAPK pathway, leading to decreased cancer cell invasion and proliferation.[20]

Caption: Inhibition of the MAPK signaling pathway by this compound analogs.

Experimental Workflows

The following diagram illustrates a general workflow for the synthesis and biological evaluation of this compound derivatives.

Caption: General workflow for synthesis and evaluation of this compound derivatives.

References

- 1. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 2. scholarship.richmond.edu [scholarship.richmond.edu]

- 3. Steglich esterification - Wikipedia [en.wikipedia.org]

- 4. 2024.sci-hub.se [2024.sci-hub.se]

- 5. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. Steglich Esterification [organic-chemistry.org]

- 8. journals.ekb.eg [journals.ekb.eg]

- 9. Synthesis, cytotoxicity, docking study, and tubulin polymerization inhibitory activity of novel 1-(3,4-dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxanilides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Targeting NF-κB signaling pathway in cancer by dietary polyphenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. MAPKs and NF‑κB pathway inhibitory effect of bisdemethoxycurcumin on phorbol‑12‑myristate‑13‑acetate and A23187‑induced inflammation in human mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Resveratrol analog-3,5,4'-trimethoxy-trans-stilbene inhibits invasion of human lung adenocarcinoma cells by suppressing the MAPK pathway and decreasing matrix metalloproteinase-2 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. kuscholarworks.ku.edu [kuscholarworks.ku.edu]

- 22. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Novobiocin Analogues That Inhibit the MAPK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. A Novel Mitochondrial Inhibitor Blocks MAPK Pathway and Overcomes MAPK Inhibitor Resistance in Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatile Role of 3,5-Dimethoxyphenol in the Synthesis of Natural Products: An In-depth Technical Guide

Introduction: 3,5-Dimethoxyphenol, a derivative of phloroglucinol, is a highly versatile and strategically important building block in the synthesis of a diverse array of natural products. Its symmetrically substituted aromatic ring, featuring nucleophilic character and amenable to various chemical transformations, makes it a valuable precursor for constructing complex molecular architectures. This technical guide provides a comprehensive overview of the role of this compound in natural product synthesis, detailing its application in the preparation of stilbenoids, cannabinoids, and flavonoids. The guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of key synthetic pathways.

Core Applications in Natural Product Synthesis

This compound serves as a key starting material or intermediate in the synthesis of several classes of bioactive natural products. Its utility stems from the ability to functionalize its aromatic ring and manipulate its methoxy and hydroxyl groups to construct the core scaffolds of these molecules.

Stilbenoid Synthesis

The most prominent application of this compound is in the synthesis of stilbenoids, a class of polyphenolic compounds with a wide range of biological activities, including antioxidant and anti-inflammatory properties.[1] Resveratrol, a well-studied stilbenoid found in grapes and other fruits, is a prime example.

A common strategy for resveratrol synthesis involves the Wittig reaction, where 3,5-dimethoxybenzaldehyde, derived from this compound, is reacted with a suitable phosphonium ylide. The resulting dimethoxylated stilbene is then demethylated to yield resveratrol.

Experimental Protocols: Synthesis of Resveratrol via Wittig Reaction

Step 1: Oxidation of this compound to 3,5-Dimethoxybenzaldehyde

-

Reagents: this compound, pyridinium chlorochromate (PCC), dichloromethane (DCM).

-

Procedure: To a stirred solution of this compound in anhydrous DCM, add PCC in one portion. Stir the mixture at room temperature for 2-3 hours until the reaction is complete (monitored by TLC). Filter the reaction mixture through a pad of silica gel, and wash the pad with DCM. The filtrate is concentrated under reduced pressure to yield 3,5-dimethoxybenzaldehyde.

Step 2: Wittig Reaction

-

Reagents: 3,5-Dimethoxybenzaldehyde, 4-methoxybenzyltriphenylphosphonium chloride, strong base (e.g., sodium hydride or potassium tert-butoxide), anhydrous tetrahydrofuran (THF).

-

Procedure: To a suspension of 4-methoxybenzyltriphenylphosphonium chloride in anhydrous THF, add the strong base at 0 °C. Stir the resulting ylide solution for 30 minutes. Add a solution of 3,5-dimethoxybenzaldehyde in anhydrous THF dropwise to the ylide solution. Allow the reaction to warm to room temperature and stir for 12-24 hours.[2] Quench the reaction with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to give 3,5,4'-trimethoxystilbene.

Step 3: Demethylation to Resveratrol

-

Reagents: 3,5,4'-Trimethoxystilbene, boron tribromide (BBr₃), anhydrous dichloromethane (DCM).

-

Procedure: Dissolve 3,5,4'-trimethoxystilbene in anhydrous DCM and cool the solution to -78 °C. Add a solution of BBr₃ in DCM dropwise. Stir the reaction mixture at -78 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 3-4 hours. Cool the reaction to 0 °C and quench by the slow addition of water. Extract the mixture with ethyl acetate, and the combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The crude resveratrol is purified by column chromatography or recrystallization.[3]

Quantitative Data for Stilbenoid Synthesis

| Reaction Step | Starting Material | Product | Reagents | Conditions | Yield (%) | Reference |

| Wittig Reaction | 3,5-Dimethoxybenzaldehyde | 3,5,4'-Trimethoxystilbene | 4-Methoxybenzyltriphenylphosphonium chloride, NaH, THF | Room temperature, 24 h | 70-85% | [2] |

| Demethylation | 3,5,4'-Trimethoxystilbene | Resveratrol | BBr₃, DCM | -78 °C to room temperature, 4-5 h | 80-90% | [3] |

Diagram: Wittig Reaction Workflow for Resveratrol Synthesis

Caption: Synthetic pathway to Resveratrol from this compound.

Cannabinoid Synthesis

This compound, as a surrogate for olivetol (5-pentylresorcinol), plays a crucial role in the synthesis of various cannabinoids. The dimethyl ether of olivetol is often used to control the reactivity of the resorcinol core during the initial condensation steps.

A key transformation is the condensation of the lithium salt of olivetol dimethyl ether with a monoterpene derivative, such as citral, to form the basic cannabinoid skeleton. Subsequent demethylation and cyclization steps lead to the desired cannabinoid, such as cannabidiol (CBD) or tetrahydrocannabinol (THC).[4]

Experimental Protocols: Synthesis of Cannabidiol (CBD) Analogues

Step 1: Preparation of the Lithium Salt of Olivetol Dimethyl Ether

-

Reagents: Olivetol dimethyl ether (3,5-dimethoxypentylbenzene), n-butyllithium (n-BuLi), anhydrous tetrahydrofuran (THF).

-

Procedure: To a solution of olivetol dimethyl ether in anhydrous THF at 0 °C, add a solution of n-BuLi dropwise. Stir the resulting solution at 0 °C for 1 hour to ensure complete formation of the lithium salt.

Step 2: Condensation with a Monoterpene

-

Reagents: Lithium salt of olivetol dimethyl ether, (+)-p-mentha-2,8-dien-1-ol, boron trifluoride etherate (BF₃·OEt₂), anhydrous dichloromethane (DCM).

-

Procedure: To a solution of (+)-p-mentha-2,8-dien-1-ol in anhydrous DCM at -10 °C, add BF₃·OEt₂. Then, add the pre-formed solution of the lithium salt of olivetol dimethyl ether dropwise. Stir the reaction mixture at low temperature for several hours. Quench the reaction with saturated aqueous sodium bicarbonate solution and extract with DCM. The organic layer is washed with water and brine, dried, and concentrated.

Step 3: Demethylation to CBD

-

Reagents: The crude condensation product, a demethylating agent (e.g., boron tribromide or trimethylsilyl iodide), anhydrous solvent.

-

Procedure: Dissolve the crude product in a suitable anhydrous solvent and treat with the demethylating agent under controlled temperature conditions. After the reaction is complete, quench the reaction and perform an aqueous workup followed by extraction and purification to yield CBD.[4]

Diagram: General Synthetic Pathway to Cannabinoids

Caption: A generalized route to cannabinoids using a this compound derivative.

Flavonoid Synthesis

This compound can also be utilized as a precursor for the A-ring of flavonoids. The synthesis typically begins with the acylation of this compound to produce a 2'-hydroxyacetophenone derivative. This intermediate then undergoes a Claisen-Schmidt condensation with an aromatic aldehyde (for the B-ring) to form a chalcone. Subsequent cyclization of the chalcone yields the flavanone core, which can be further modified to produce other flavonoid subclasses.[1][4]

Experimental Protocols: Synthesis of Flavanones

Step 1: Acylation of this compound

-

Reagents: this compound, acetyl chloride or acetic anhydride, Lewis acid catalyst (e.g., AlCl₃), solvent (e.g., nitrobenzene or CS₂).

-

Procedure (Friedel-Crafts Acylation): To a cooled solution of this compound and the Lewis acid in the solvent, add the acylating agent dropwise. Stir the mixture at low temperature and then allow it to warm to room temperature. After completion, pour the reaction mixture onto ice and acidify. Extract the product with a suitable organic solvent, wash, dry, and concentrate to obtain the 2'-hydroxy-3',5'-dimethoxyacetophenone.

Step 2: Claisen-Schmidt Condensation to form a Chalcone

-

Reagents: 2'-Hydroxy-3',5'-dimethoxyacetophenone, aromatic aldehyde, base (e.g., NaOH or KOH), ethanol.

-

Procedure: Dissolve the acetophenone derivative and the aromatic aldehyde in ethanol. Add a concentrated aqueous solution of the base and stir the mixture at room temperature for several hours until a precipitate forms.[5] Filter the solid chalcone, wash with cold ethanol and water, and dry.

Step 3: Cyclization to a Flavanone

-

Reagents: The synthesized chalcone, acid (e.g., H₂SO₄ or HCl) or base (e.g., sodium acetate), ethanol.

-

Procedure: Dissolve the chalcone in ethanol and add the acid or base. Reflux the mixture for several hours.[1][3] After cooling, the flavanone may precipitate or can be obtained by adding water and extracting with an organic solvent. Purify the product by recrystallization or column chromatography.

Quantitative Data for Flavonoid Synthesis

| Reaction Step | Starting Material | Product | Reagents | Conditions | Yield (%) | Reference |

| Claisen-Schmidt | 2-Methoxyacetophenone, 3,5-Dimethoxybenzaldehyde | (E)-3-(3',5'-dimethoxyphenyl)-1-(2'-methoxyphenyl)prop-2-en-1-one | NaOH, Ethanol | Room temperature | ~90% | [5] |

| Cyclization | 2'-Hydroxychalcone | Flavanone | NaOAc, EtOH-H₂O | Reflux | 70-85% | [3] |

Diagram: Flavonoid Synthesis Workflow

Caption: Synthetic route to flavanones starting from this compound.

Other Important Reactions

Besides the major synthetic routes detailed above, this compound and its derivatives are amenable to other important transformations in organic synthesis.

-

Heck Coupling: Derivatives of this compound, such as the corresponding aryl halides or triflates, can participate in palladium-catalyzed Heck reactions with alkenes to form stilbenoid and other vinyl-aromatic structures.[6]

-

Grignard Reactions: 3,5-Dimethoxybenzyl halides can be converted into Grignard reagents, which are powerful nucleophiles for the formation of new carbon-carbon bonds through reactions with electrophiles like aldehydes, ketones, and epoxides.[7]

-

Allylation: this compound can undergo Friedel-Crafts type allylation reactions, for instance with allylic alcohols in the presence of a promoter like hexafluoroisopropanol (HFIP), to introduce allyl groups onto the aromatic ring.[8]

Diagram: Versatility of this compound Derivatives

Caption: Key reactions of this compound and its derivatives.

Conclusion

This compound is a cornerstone molecule in the synthetic chemist's toolkit for the construction of a variety of important natural products. Its symmetrical structure and the reactivity of its functional groups allow for its strategic incorporation into complex molecules like stilbenoids, cannabinoids, and flavonoids. The methodologies outlined in this guide, including the Wittig reaction, Claisen-Schmidt condensation, and Grignard reactions, highlight the versatility of this precursor. As the demand for novel bioactive compounds for drug discovery and other applications continues to grow, the importance of this compound as a fundamental building block in natural product synthesis is set to endure. Further exploration of its utility in other classes of natural products, such as polyketides, may open new avenues for synthetic innovation.

References

- 1. rjptonline.org [rjptonline.org]

- 2. Synthesis and Investigation of Flavanone Derivatives as Potential New Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Heck Reaction [organic-chemistry.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. mdpi.com [mdpi.com]

The Versatile Precursor: A Technical Guide to 3,5-Dimethoxyphenol in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dimethoxyphenol, a readily available and versatile chemical intermediate, has emerged as a crucial building block in the synthesis of a diverse array of pharmaceutical compounds. Its unique electronic and structural properties make it an ideal starting material for the development of novel therapeutics, particularly in the realms of analgesics and anti-inflammatory agents. This technical guide provides an in-depth exploration of the synthetic routes employing this compound as a precursor for various pharmaceuticals. It includes detailed experimental protocols for key reactions, a comprehensive summary of quantitative data, and visual representations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of its application in drug discovery and development.

Introduction

This compound, also known as phloroglucinol dimethyl ether, is a valuable scaffold in organic synthesis due to its activated aromatic ring and the presence of a nucleophilic hydroxyl group.[1] These features allow for a variety of chemical transformations, making it a key intermediate in the production of complex molecules with significant therapeutic potential.[1] This guide will delve into specific examples of pharmaceuticals derived from this precursor, focusing on the synthesis of 3,5-disubstituted paracetamol analogues and diaryl ether derivatives, which have shown promise as analgesic, anti-inflammatory, and antiviral agents.

Synthetic Applications in Pharmaceutical Development

Synthesis of 3,5-Disubstituted Paracetamol Analogues as Potent Analgesics

Paracetamol (acetaminophen) is a widely used analgesic and antipyretic drug. However, research into its analogues aims to enhance its therapeutic properties and reduce potential side effects. The introduction of substituents at the 3 and 5 positions of the phenolic ring can significantly modulate the compound's activity. This compound serves as a key starting material for the synthesis of 3,5-dimethoxyparacetamol, an analogue with potentially altered pharmacological properties.

This protocol outlines a general procedure for the synthesis of 3,5-dimethoxyparacetamol, adapted from established methods for the acylation of substituted phenols.

Step 1: Nitration of this compound

-

To a solution of this compound (1 eq.) in a suitable solvent such as acetic acid, slowly add nitric acid (1 eq.) at a controlled temperature (e.g., 0-5 °C).

-

Stir the reaction mixture for a designated time until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into ice-water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the nitrated intermediate.

Step 2: Reduction of the Nitro Group

-

Dissolve the nitrated intermediate in a suitable solvent (e.g., ethanol or methanol).

-

Add a reducing agent, such as palladium on carbon (Pd/C), and subject the mixture to hydrogenation using a hydrogen balloon or a Parr hydrogenator.

-

After the reaction is complete (monitored by TLC), filter the catalyst and concentrate the filtrate to yield the aminophenol derivative.

Step 3: Acetylation of the Amino Group

-

Dissolve the aminophenol derivative in a suitable solvent (e.g., dichloromethane or acetic acid).

-

Add acetic anhydride (1.1 eq.) and a catalytic amount of a base (e.g., pyridine) if necessary.

-

Stir the reaction at room temperature until completion (monitored by TLC).

-

Work up the reaction by adding water and extracting the product with an organic solvent.

-

Purify the crude product by recrystallization or column chromatography to obtain 3,5-dimethoxy-4-hydroxyacetanilide.

Quantitative Data for Paracetamol Analogue Synthesis

| Compound | Starting Material | Key Reagents | Yield (%) | Purity (%) | Reference |

| 3,5-Dimethylparacetamol | 3,5-Dimethyl-4-nitrophenol | Acetic anhydride, Pd/C | 85 | >98 | [2] |

| 3,5-Dimethoxyparacetamol | 3,5-Dimethoxy-4-nitrophenol | Acetic anhydride, Pd/C | (Not Reported) | (Not Reported) | [2] |

Synthesis of Diaryl Ether Derivatives as Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

Diaryl ethers are a class of compounds that have shown significant activity as non-nucleoside reverse transcriptase inhibitors (NNRTIs), which are crucial components of highly active antiretroviral therapy (HAART) for the treatment of HIV-1 infection. The Ullmann condensation is a key reaction for the formation of the diaryl ether linkage, and this compound can be utilized as one of the key building blocks.

This protocol provides a general methodology for the copper-catalyzed Ullmann condensation between an aryl halide and this compound.

-

To a reaction vessel, add this compound (1.2 eq.), the aryl halide (1 eq.), a copper(I) catalyst (e.g., CuI, 5-10 mol%), a ligand (e.g., N,N-dimethylglycine, 20 mol%), and a base (e.g., Cs2CO3, 2 eq.).

-

Add a high-boiling polar solvent such as N-methylpyrrolidone (NMP) or dimethylformamide (DMF).

-

Heat the reaction mixture to a high temperature (typically 120-180 °C) and stir for several hours until the reaction is complete (monitored by TLC or GC-MS).

-

Cool the reaction mixture to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the desired diaryl ether.

Quantitative Data for Diaryl Ether Synthesis

| Aryl Halide | Phenol | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 1-Bromo-3,5-dimethoxybenzene | Resorcinol | CuI / N,N-dimethylglycine HCl | Cs2CO3 | DMF | (Not Reported) | (Not Reported) | [3] |

| Iodobenzene | 3,5-Dimethylphenol | Nano-CuO | KOH | DMSO | ~100 | 51 (2nd run), 18 (3rd run) | [4] |

Signaling Pathways and Mechanism of Action

Cyclooxygenase (COX) Inhibition by Paracetamol Analogues

The analgesic and antipyretic effects of paracetamol and its analogues are primarily attributed to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[5][6] These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation. By inhibiting COX, these compounds reduce the production of prostaglandins, thereby alleviating pain and fever. The substitution pattern on the phenolic ring can influence the potency and selectivity of COX inhibition.[2]

Caption: Inhibition of the Cyclooxygenase (COX) pathway by paracetamol analogues.

Inhibition of HIV-1 Reverse Transcriptase by NNRTIs

Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are allosteric inhibitors of the HIV-1 reverse transcriptase (RT) enzyme.[7][8] They bind to a hydrophobic pocket near the active site of the enzyme, inducing a conformational change that inhibits its function.[7][8] This prevents the conversion of the viral RNA genome into double-stranded DNA, a critical step in the HIV replication cycle.

Caption: Allosteric inhibition of HIV-1 Reverse Transcriptase by NNRTIs.

Experimental Workflows

The following diagram illustrates a general workflow for the synthesis and evaluation of pharmaceutical candidates derived from this compound.

Caption: General workflow for synthesis and evaluation of this compound derivatives.

Conclusion

This compound has proven to be a highly valuable and versatile precursor in the synthesis of a range of pharmaceutical compounds. Its application in the development of novel analgesics, anti-inflammatory agents, and NNRTIs highlights its significance in modern drug discovery. The synthetic routes and experimental protocols detailed in this guide, along with the elucidation of the underlying signaling pathways, provide a solid foundation for researchers and scientists to further explore the potential of this compound in creating the next generation of therapeutic agents. The continued investigation into derivatives of this compound holds great promise for addressing unmet medical needs.

References

- 1. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3,5-Disubstituted analogues of paracetamol. Synthesis, analgesic activity and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanism of Inhibition of HIV-1 Reverse Transcriptase by Nonnucleoside Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Acetaminophen (paracetamol) is a selective cyclooxygenase-2 inhibitor in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Mechanism of inhibition of HIV-1 reverse transcriptase by nonnucleoside inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Reverse Transcriptase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Antioxidant Properties of 3,5-Dimethoxyphenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dimethoxyphenol is a phenolic compound with a chemical structure suggesting potential antioxidant properties. As a derivative of phloroglucinol, its antioxidant capacity is attributed to the hydrogen-donating ability of its phenolic hydroxyl group, which is influenced by the presence of two electron-donating methoxy groups at the meta positions. This technical guide provides a comprehensive overview of the theoretical antioxidant mechanisms of this compound, detailed experimental protocols for evaluating its antioxidant activity, and a discussion of its potential role in modulating cellular signaling pathways related to oxidative stress. While direct quantitative data for this compound is limited in publicly available literature, this guide leverages structure-activity relationship studies of related phenolic compounds to infer its potential efficacy.

Introduction

Phenolic compounds are a broad class of secondary metabolites in plants that are of significant interest due to their antioxidant properties. These properties arise from their ability to scavenge free radicals, chelate metal ions, and modulate endogenous antioxidant defense systems. This compound, also known as Phloroglucinol dimethyl ether, is a methoxyphenol that has been identified in various natural sources. Its chemical structure, featuring a phenolic hydroxyl group and two methoxy groups on the aromatic ring, suggests it may act as a potent antioxidant. Understanding the antioxidant potential of this compound is crucial for its potential application in pharmaceuticals, nutraceuticals, and cosmetic industries.

Chemical Structure and Antioxidant Mechanisms

The antioxidant activity of phenolic compounds is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl groups to free radicals, thereby neutralizing them. The presence of electron-donating substituents, such as methoxy groups (-OCH3), on the aromatic ring can enhance this activity by increasing the electron density on the ring and stabilizing the resulting phenoxyl radical.

In the case of this compound, the two methoxy groups at positions 3 and 5 are expected to increase the electron-donating capacity of the phenolic hydroxyl group at position 1, thus facilitating hydrogen atom transfer to a radical species. The general mechanism of radical scavenging by a phenolic antioxidant like this compound can be depicted as follows:

Caption: General mechanism of free radical scavenging by this compound.

In Vitro Antioxidant Activity Assays: Methodologies

Several in vitro assays are commonly employed to evaluate the antioxidant capacity of chemical compounds. These assays are based on different mechanisms, including hydrogen atom transfer (HAT) and single electron transfer (SET). Below are detailed protocols for the most common assays used to assess antioxidant properties.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used method to determine the free radical scavenging activity of antioxidants. The principle of this assay is based on the reduction of the stable DPPH radical, which is deep violet in color, to the non-radical form, DPPH-H, which is pale yellow.

Experimental Protocol:

-

Reagent Preparation:

-

DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store in an amber bottle at 4°C.

-

Test Compound Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.

-

Serial Dilutions: Prepare a series of dilutions of the test compound from the stock solution.

-

Positive Control: A standard antioxidant, such as Trolox or ascorbic acid, should be prepared in the same manner.

-

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of the test compound dilutions to respective wells.

-

Add 100 µL of methanol to a well to serve as a negative control.

-

Add 100 µL of the DPPH solution to all wells.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Data Analysis:

-

The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A₀ - A₁) / A₀] x 100 Where A₀ is the absorbance of the control, and A₁ is the absorbance of the sample.

-

The IC₅₀ value (the concentration of the sample required to inhibit 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentrations.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+). The pre-formed radical cation is green in color and is reduced by the antioxidant to the colorless neutral form.

Experimental Protocol:

-

Reagent Preparation:

-

ABTS Stock Solution (7 mM): Dissolve ABTS in water to a final concentration of 7 mM.

-

Potassium Persulfate Solution (2.45 mM): Prepare a 2.45 mM solution of potassium persulfate in water.

-

ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours before use. Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

-

Assay Procedure:

-

Add 20 µL of the test compound dilutions to a 96-well microplate.

-

Add 180 µL of the ABTS•+ working solution to each well.

-

Incubate at room temperature for 6 minutes.

-

Measure the absorbance at 734 nm.

-

-

Data Analysis:

-

The percentage of inhibition is calculated similarly to the DPPH assay.

-

The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.

-

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.

Experimental Protocol:

-

Reagent Preparation:

-

Acetate Buffer (300 mM, pH 3.6): Prepare by dissolving sodium acetate in water and adjusting the pH with acetic acid.

-

TPTZ Solution (10 mM): Dissolve 2,4,6-tris(2-pyridyl)-s-triazine (TPTZ) in 40 mM HCl.

-

Ferric Chloride Solution (20 mM): Dissolve FeCl₃·6H₂O in water.

-

FRAP Reagent: Mix the acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio. Prepare this reagent fresh.

-

-

Assay Procedure:

-

Pre-warm the FRAP reagent to 37°C.

-

Add 30 µL of the test compound to a 96-well plate.

-

Add 270 µL of the FRAP reagent.

-

Incubate at 37°C for 30 minutes.

-

Measure the absorbance at 593 nm.

-

-

Data Analysis:

-

A standard curve is prepared using a known concentration of FeSO₄·7H₂O.

-

The antioxidant capacity is expressed as µmol of Fe²⁺ equivalents per gram or mole of the sample.

-

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals.

Experimental Protocol:

-

Reagent Preparation:

-

Fluorescein Solution: Prepare a working solution of fluorescein in 75 mM phosphate buffer (pH 7.4).

-

AAPH Solution: Prepare a solution of 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH) in 75 mM phosphate buffer. Prepare this solution fresh.

-

Trolox Standard: Prepare a series of Trolox dilutions in 75 mM phosphate buffer.

-

-

Assay Procedure:

-

In a black 96-well microplate, add 25 µL of the test compound or Trolox standard.

-

Add 150 µL of the fluorescein solution.

-

Incubate at 37°C for 30 minutes.

-

Initiate the reaction by adding 25 µL of the AAPH solution.

-

Measure the fluorescence decay kinetically over 60-90 minutes with excitation at 485 nm and emission at 520 nm.

-

-

Data Analysis:

-

Calculate the area under the curve (AUC) for each sample and standard.

-

The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample.

-

The ORAC value is expressed as Trolox equivalents.

-

Cellular Antioxidant Activity and Signaling Pathways

While in vitro chemical assays provide valuable information, cellular antioxidant activity (CAA) assays are more biologically relevant as they account for factors such as cell uptake, metabolism, and localization of the antioxidant. A common CAA assay involves the use of a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which becomes fluorescent upon oxidation by intracellular reactive oxygen species (ROS).

Potential Modulation of the Nrf2-Keap1 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and proteasomal degradation. Upon exposure to oxidative stress or electrophilic compounds, Keap1 undergoes a conformational change, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL).

While direct evidence for this compound is lacking, related phenolic compounds have been shown to activate the Nrf2 pathway. It is plausible that this compound could act as an electrophile or modulate intracellular redox status, leading to Nrf2 activation and the subsequent upregulation of cytoprotective genes.

Caption: Hypothetical activation of the Nrf2-Keap1 signaling pathway by this compound.

Data Summary

As of the date of this publication, specific quantitative data (IC₅₀, TEAC, FRAP values) for this compound from standardized antioxidant assays are not widely reported in peer-reviewed literature. The antioxidant potential is inferred from structure-activity relationship studies of similar phenolic compounds. The table below is provided as a template for researchers to populate as data becomes available.

| Assay | Parameter | This compound | Reference Compound (e.g., Trolox) |

| DPPH | IC₅₀ (µM) | Data not available | |

| ABTS | TEAC | Data not available | 1.0 |

| FRAP | µmol Fe²⁺/µmol | Data not available | |

| ORAC | µmol TE/µmol | Data not available | 1.0 |

Conclusion and Future Directions

This compound possesses a chemical structure that strongly suggests it has antioxidant properties. The presence of a phenolic hydroxyl group and two electron-donating methoxy groups likely contributes to its ability to scavenge free radicals. However, there is a clear need for rigorous experimental validation of its antioxidant capacity using the standardized assays outlined in this guide. Future research should focus on determining the IC₅₀, TEAC, and FRAP values of this compound to allow for direct comparison with other known antioxidants. Furthermore, investigations into its effects on cellular antioxidant pathways, such as the Nrf2-Keap1 system, will provide a more complete understanding of its biological activity and potential therapeutic applications. Such studies will be invaluable for drug development professionals seeking to leverage the antioxidant potential of novel phenolic compounds.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the comprehensive evaluation of the antioxidant properties of a compound like this compound.

Caption: A workflow for assessing the antioxidant properties of this compound.

Solubility Profile of 3,5-Dimethoxyphenol: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the solubility of 3,5-Dimethoxyphenol (DMP), a key intermediate in the synthesis of various pharmaceuticals and a valuable compound in materials science and cosmetics. This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and a visual representation of the solubility determination workflow.

Quantitative and Qualitative Solubility Data

The solubility of this compound has been characterized in a range of common organic solvents. While comprehensive quantitative data across all solvents is not extensively available in public literature, existing data and qualitative assessments provide a strong foundation for its application in various experimental and manufacturing processes.

Table 1: Solubility of this compound in Various Solvents

| Solvent | Solvent Type | Quantitative Solubility | Qualitative Solubility |

| Dimethyl Sulfoxide (DMSO) | Aprotic, Polar | 30 mg/mL[1], ≥28.9 mg/mL, 100 mg/mL (with sonication)[2][3] | - |

| Ethanol | Protic, Polar | ≥26.4 mg/mL[2] | Soluble[4][5] |

| Methanol | Protic, Polar | - | Soluble[4][5] |

| Benzene | Aromatic | - | Soluble[4][5] |

| Chloroform | Halogenated | - | Soluble[4][5] |

| Water | Protic, Polar | ≥10.17 mg/mL (with sonication)[2] | Slightly Soluble[4][5][6] |

| Ethyl Acetate | Ester | - | Slightly Soluble[4] |

Note: The significant increase in solubility in DMSO and water with the application of sonication suggests that kinetic factors play a substantial role in the dissolution of this compound.

Experimental Protocols for Solubility Determination

The determination of the solubility of phenolic compounds such as this compound is a critical step in process development and formulation. The most widely accepted and utilized method is the shake-flask method , often coupled with a quantitative analytical technique.

Shake-Flask Method

This equilibrium-based method involves saturating a solvent with the solute (this compound) and then measuring the concentration of the dissolved solute.

Materials:

-

This compound (solid)

-

Solvent of interest

-

Volumetric flasks

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

Appropriate analytical instrument (e.g., UV-Vis Spectrophotometer, HPLC, NMR)

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed container (e.g., a screw-cap vial or flask). The excess solid is crucial to ensure that equilibrium is reached and the solution is saturated.

-

Equilibration: Place the container in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment. Agitate the mixture for a predetermined period (typically 24-72 hours) to ensure that equilibrium is reached. The temperature should be carefully monitored and maintained.

-

Phase Separation: After equilibration, allow the solution to stand undisturbed for a sufficient time to allow the undissolved solid to settle. For finer suspensions, centrifugation can be employed to achieve clear separation of the solid and liquid phases.

-

Sample Withdrawal and Dilution: Carefully withdraw an aliquot of the clear supernatant using a syringe fitted with a filter to prevent any solid particles from being transferred. The filtered sample is then accurately diluted with the same solvent to a concentration suitable for the chosen analytical method.

-

Quantification: Analyze the diluted sample using a calibrated analytical method to determine the concentration of this compound.

Analytical Quantification Methods

-

High-Performance Liquid Chromatography (HPLC): A highly sensitive and specific method. A calibration curve is generated using standard solutions of this compound of known concentrations. The concentration of the saturated solution is then determined by comparing its peak area to the calibration curve.

-

UV-Vis Spectrophotometry: A simpler and more rapid method, suitable if this compound has a distinct chromophore and there are no interfering substances. A calibration curve is constructed by measuring the absorbance of standard solutions at the wavelength of maximum absorbance (λmax).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful technique that can provide both qualitative and quantitative information. The concentration can be determined by integrating the area of a characteristic proton signal of this compound relative to an internal standard of known concentration.

-

Gravimetric Analysis: This classic method involves evaporating a known volume of the saturated solution to dryness and weighing the residual solid. While straightforward, it can be less accurate for solvents with high boiling points or for compounds that are not thermally stable.

Visualizing the Experimental Workflow

The logical flow of the solubility determination process can be effectively visualized. The following diagram, generated using the DOT language, outlines the key steps from preparation to final analysis.

Caption: Experimental workflow for determining the solubility of this compound.

References

- 1. selleckchem.com [selleckchem.com]

- 2. apexbt.com [apexbt.com]

- 3. glpbio.com [glpbio.com]

- 4. This compound | 500-99-2 [chemicalbook.com]

- 5. This compound, 98% | Fisher Scientific [fishersci.ca]

- 6. Phloroglucinol dimethyl ether(500-99-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

3,5-Dimethoxyphenol: A Comprehensive Technical Guide to Safety, Handling, and Storage

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety, handling, and Material Safety Data Sheet (MSDS) information for 3,5-Dimethoxyphenol (CAS No. 500-99-2). The information is compiled to ensure safe laboratory practices and proper management of this chemical compound.

Chemical and Physical Properties

This compound, also known as Phloroglucinol dimethyl ether, is a slightly pink to yellow crystalline powder.[1] It is a versatile organic compound utilized as an intermediate in organic synthesis.[2]

| Property | Value | Source |

| Molecular Formula | C₈H₁₀O₃ | [2][3][4][5] |

| Molecular Weight | 154.16 g/mol | [3][4][6] |

| Melting Point | 40-43 °C | [1][2][6] |

| Boiling Point | 172-175 °C at 17 mmHg | [1][2][6] |

| Flash Point | 78 °C (172.4 °F) | [7] |

| Appearance | Yellow solid or slightly pink to yellow crystalline powder | [1][7] |

| Solubility | Soluble in methanol, ethanol, benzene, and chloroform. Slightly soluble in water. | [1][2] |

Safety and Hazard Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a hazardous substance.

| Hazard Class | Category | GHS Code | Description |

| Skin Corrosion/Irritation | 2 | H315 | Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319 | Causes serious eye irritation |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | 3 | H335 | May cause respiratory irritation |

NFPA 704 Diamond:

-